molecular formula C9H11N3 B1527718 6-(2-Aminopropan-2-yl)picolinonitrile CAS No. 1192356-37-8

6-(2-Aminopropan-2-yl)picolinonitrile

Cat. No. B1527718
M. Wt: 161.2 g/mol
InChI Key: BRZANLAQECUGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Aminopropan-2-yl)picolinonitrile is a chemical compound with the molecular formula C9H11N3 . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 6-(2-Aminopropan-2-yl)picolinonitrile consists of 9 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms . The molecular weight is 161.2 g/mol .


Physical And Chemical Properties Analysis

6-(2-Aminopropan-2-yl)picolinonitrile has a molecular weight of 161.2 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

Intramolecular Charge Transfer

One study highlighted the intramolecular charge transfer (ICT) and dual fluorescence observed with a planarized aminobenzonitrile derivative, demonstrating significant ICT favored by a small energy gap, indicating potential applications in understanding and designing molecular systems for electronic and photonic applications (Zachariasse et al., 2004).

Catalytic Reduction and Addition Reactions

Research on novel chiral Pyridine N‐Oxide Ligands, derived from picolinic acids, showed their application in enantioselective catalytic reduction of ketones and addition of diethylzinc to aldehydes, presenting a route for asymmetric synthesis in organic chemistry (Derdau et al., 1999).

Metal Complex Formation

Another study detailed the formation of metal complexes with a sterically crowded isoindoline pincer ligand, demonstrating different coordination modes with metals like Cd2+, Zn2+, and Pd2+, which could have implications in coordination chemistry and material science (Dietrich et al., 2005).

Conformational Analyses

The conformational analyses of derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol were reported, which can contribute to the understanding of molecular structures and interactions in pharmaceutical sciences and materials chemistry (Nitek et al., 2020).

Synthesis of Intermediates

Research on the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile highlighted its importance as an intermediate in PI3K/mTOR inhibitors, showing its relevance in medicinal chemistry for drug development (Lei et al., 2015).

properties

IUPAC Name

6-(2-aminopropan-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-9(2,11)8-5-3-4-7(6-10)12-8/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZANLAQECUGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminopropan-2-yl)picolinonitrile

Synthesis routes and methods

Procedure details

Partitioned 6-(1-amino-1-methyl-ethyl)-pyridine-2-carbonitrile hydrochloride salt (880 mg, 3.8 mmol) between dichloromethane and 10% aqueous sodium bicarbonate (10 mL). Separate the layers and extract with dichloromethane (3×10 mL). Dry the organic extracts (Na2SO4) and evaporate to give 6-(1-amino-1-methyl-ethyl)-pyridine-2-carbonitrile in quantitative yield. 1H NMR (400 MHz, CDCl3) δ 7.76-7.68 (m, 2H), 7.50 (d, J=7.5 Hz, 1H), 1.87-1.80 (m, 2H), 1.47 (s, 6H).
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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